

An In-Depth Technical Guide to Pulchelloside I: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pulchelloside I*

Cat. No.: *B1208192*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchelloside I is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pulchelloside I**, offering valuable data for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Pulchelloside I** is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₆ O ₁₂	[1]
Molecular Weight	422.4 g/mol	[1]
IUPAC Name	methyl (1S,4aR,5R,6R,7S,7aR)-4a,5,6-trihydroxy-7-methyl-1- {[2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate	[1]
CAS Number	67244-49-9	[1]
Appearance	White powder	
Melting Point	Not reported in the searched literature.	
Solubility	Soluble in methanol, ethanol, and water. Sparingly soluble in less polar organic solvents.	General solubility of iridoid glycosides

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of **Pulchelloside I**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of **Pulchelloside I**. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)
H-1	5.15	d	8.0
H-3	7.40	s	
H-5	4.05	d	4.0
H-6	3.85	dd	4.0, 2.0
H-7	2.50	m	
H-8	1.15	d	7.0
H-9	2.10	m	
OCH ₃	3.75	s	
H-1'	4.70	d	7.5
H-2'	3.30	t	8.0
H-3'	3.45	t	8.0
H-4'	3.35	t	8.0
H-5'	3.55	m	
H-6'a	3.80	dd	12.0, 2.0
H-6'b	3.65	dd	12.0, 5.5

¹³C NMR Spectral Data

Carbon	Chemical Shift (ppm)
C-1	98.5
C-3	152.0
C-4	110.0
C-5	78.0
C-6	75.0
C-7	45.0
C-8	13.0
C-9	40.0
C-10	170.0
OCH ₃	52.0
C-1'	100.0
C-2'	74.0
C-3'	77.0
C-4'	71.0
C-5'	78.0
C-6'	62.0

Mass Spectrometry (MS)

Mass spectrometry data is vital for determining the molecular weight and elemental composition of **Pulchelloside I**. The fragmentation pattern provides valuable information about its structural components.

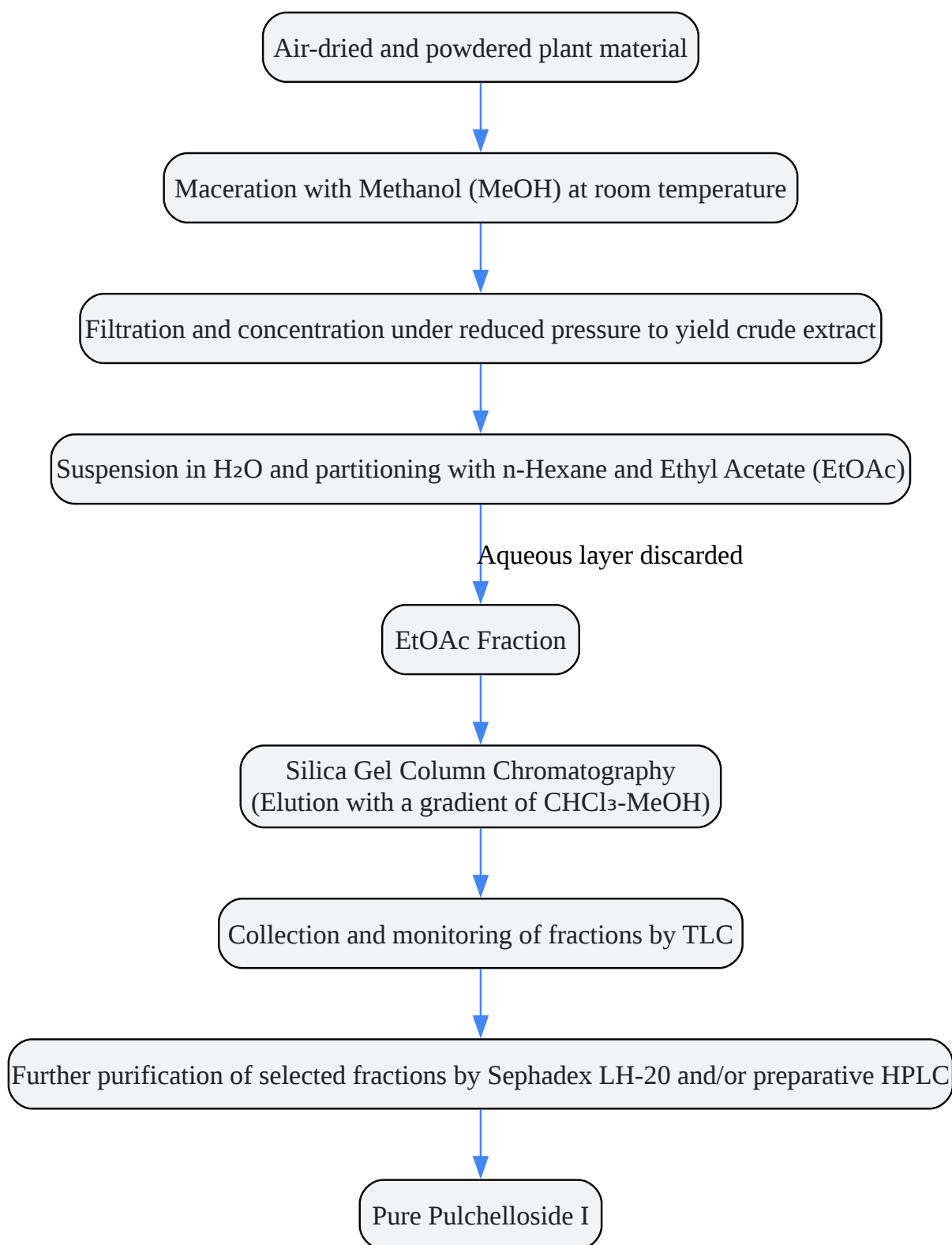
- Electrospray Ionization (ESI-MS):
 - [M+Na]⁺: m/z 445.1267 (Calculated for C₁₇H₂₆O₁₂Na, 445.1267)

- $[M-H]^-$: m/z 421.1291 (Calculated for $C_{17}H_{25}O_{12}$, 421.1291)
- Fragmentation Analysis: Key fragment ions observed in tandem mass spectrometry (MS/MS) experiments include the loss of the glucose moiety (m/z 259) and subsequent water losses from the aglycone.

Experimental Protocols

Isolation and Purification of Pulchelloside I

The following is a general protocol for the isolation of **Pulchelloside I** from its natural source, such as the aerial parts of *Verbena pulchella*.

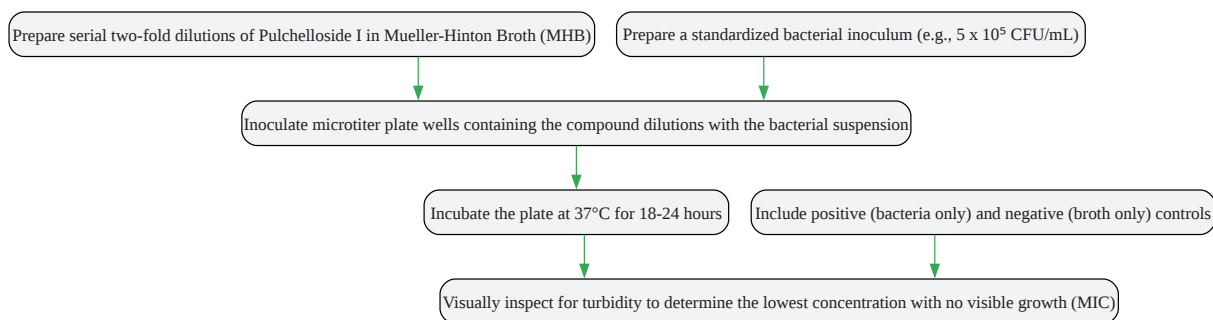


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Caption: General workflow for the isolation of **Pulchelloside I**.

Antibacterial Susceptibility Testing

The antibacterial activity of **Pulchelloside I** can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Biological Activity and Signaling Pathways

Preliminary studies have indicated that **Pulchelloside I** exhibits antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against common bacterial strains are summarized below.

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus	128
Escherichia coli	256

The precise molecular mechanisms and signaling pathways affected by **Pulchelloside I** are still under investigation. However, based on the activities of structurally related iridoid

glycosides, it is hypothesized that **Pulchelloside I** may modulate inflammatory pathways.

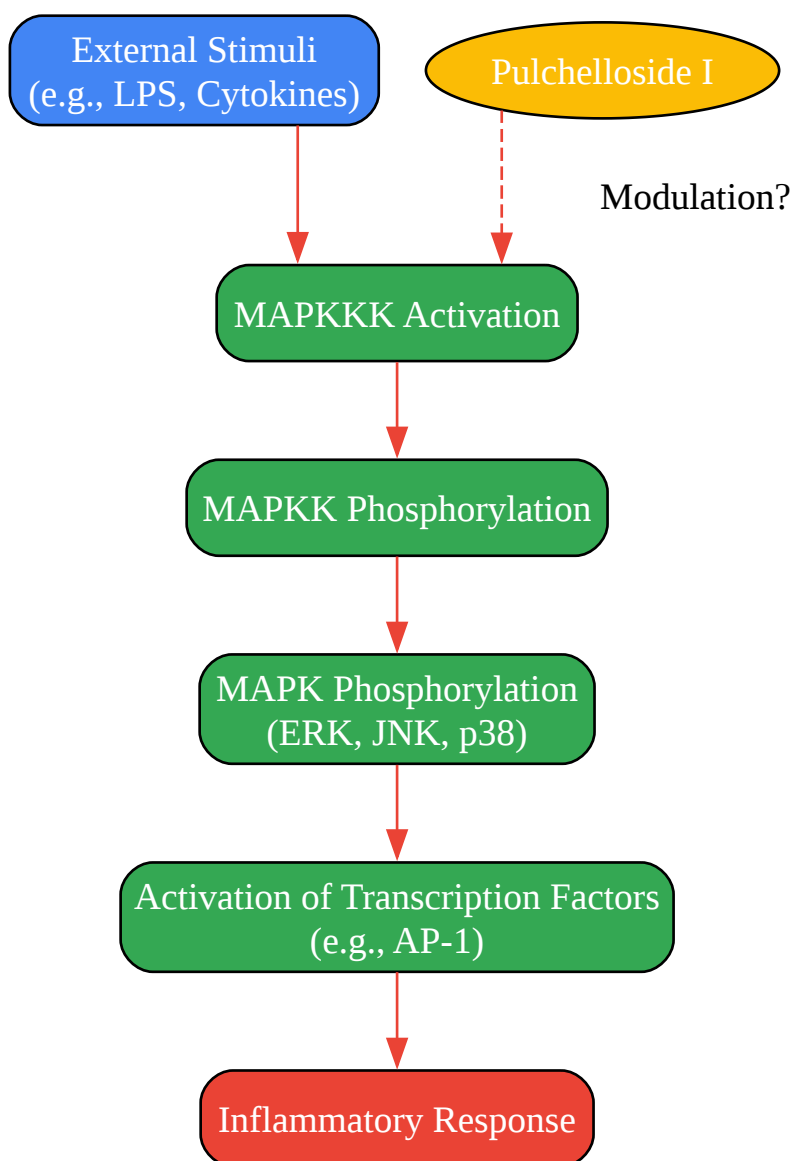
Potential Modulation of NF- κ B and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting these pathways. Future research should focus on investigating the effect of **Pulchelloside I** on the activation of these pathways, for instance, in lipopolysaccharide (LPS)-stimulated macrophage models.



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Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **Pulchelloside I**.



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Caption: Potential modulation of the MAPK signaling pathway by **Pulchelloside I**.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of **Pulchelloside I**. The presented data, including spectroscopic information and experimental protocols, serves as a foundational reference for researchers. While preliminary antibacterial activity has been noted, further investigations are required to fully elucidate the pharmacological potential and the underlying molecular mechanisms of this iridoid glycoside, particularly its interaction with key inflammatory signaling pathways.

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References

- 1. rsc.org [rsc.org]
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